molecular formula C31H34N2O7 B6307222 Fmoc-Val-(Dmb)Gly-OH CAS No. 1418022-26-0

Fmoc-Val-(Dmb)Gly-OH

Cat. No.: B6307222
CAS No.: 1418022-26-0
M. Wt: 546.6 g/mol
InChI Key: LANCXFNUCKCAAZ-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Val-(Dmb)Gly-OH, also known as N-α-Fmoc-L-valyl-N-α-(2,4-dimethoxybenzyl)-glycine, is a compound used primarily in solid-phase peptide synthesis. It is a derivative of glycine and valine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,4-dimethoxybenzyl (Dmb) group. This compound is particularly useful in the synthesis of peptides that are prone to aggregation, as the Dmb group disrupts normal peptide backbone hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-(Dmb)Gly-OH typically involves standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Dmb group is added to the glycine residue to prevent aggregation during peptide synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically produced in powder form and stored at 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Val-(Dmb)Gly-OH undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, free from aggregation issues due to the presence of the Dmb group .

Scientific Research Applications

Fmoc-Val-(Dmb)Gly-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Val-(Dmb)Gly-OH is unique due to its combination of the Fmoc and Dmb groups, which together provide enhanced stability and prevent aggregation during peptide synthesis. This makes it particularly valuable for synthesizing long or difficult peptides .

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O7/c1-19(2)29(30(36)33(17-28(34)35)16-20-13-14-21(38-3)15-27(20)39-4)32-31(37)40-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,19,26,29H,16-18H2,1-4H3,(H,32,37)(H,34,35)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANCXFNUCKCAAZ-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Val-(Dmb)Gly-OH
Reactant of Route 2
Fmoc-Val-(Dmb)Gly-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Val-(Dmb)Gly-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Val-(Dmb)Gly-OH
Reactant of Route 5
Fmoc-Val-(Dmb)Gly-OH
Reactant of Route 6
Fmoc-Val-(Dmb)Gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.